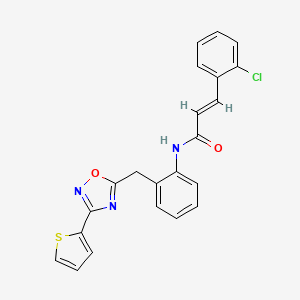
(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H16ClN3O2S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, biological activity, and relevant case studies that highlight its pharmacological potential.
Structural Characteristics
The compound features several notable structural elements:
- Chlorophenyl group : This moiety is known for enhancing lipophilicity and biological activity.
- Thiophene ring : Contributes to the compound's electronic properties and can influence interaction with biological targets.
- 1,2,4-Oxadiazole ring : Recognized for its diverse biological activities, including anticancer and antimicrobial effects.
Biological Activity
Biological activity encompasses the effects of a compound on living organisms. For this compound, preliminary studies suggest several pharmacological properties:
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of 1,2,4-oxadiazole can inhibit various cancer cell lines with IC50 values ranging from 0.003 to 0.125 μg/mL against specific strains such as Neisseria gonorrhoeae and Clostridium difficile .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial effects. For example, derivatives of the oxadiazole ring displayed potent antibacterial and antifungal activities .
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Potential interactions with various receptors contribute to its pharmacological profile.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds inhibited Mycobacterium bovis both in active and dormant states .
- Desai et al. (2018) : Explored pyridine-based oxadiazoles for their ability to disrupt bacterial growth by inhibiting lipoteicholic acid synthesis .
Data Table: Biological Activity Overview
| Activity Type | Compound Structure | IC50 Value (μg/mL) | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | 1,3,4-Oxadiazole Derivative | 0.003 - 0.125 | Neisseria gonorrhoeae, C. difficile |
| Antitubercular | Oxadiazole Derivative | Not specified | Mycobacterium bovis |
| Antimicrobial | Various | Varies | Gram-positive bacteria |
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2S/c23-17-8-3-1-6-15(17)11-12-20(27)24-18-9-4-2-7-16(18)14-21-25-22(26-28-21)19-10-5-13-29-19/h1-13H,14H2,(H,24,27)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBIDKLVVBYAFC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














